TMI-1

ADAM17 inhibition Slow-binding kinetics Fluorescent substrate assay

Select TMI-1 for its unique slow-binding kinetics (Ki=0.079 nM ADAM17), oral bioavailability, and 20-fold ADAM17 selectivity. Validated in rheumatoid arthritis (5-100 mg/kg p.o.) and breast cancer models with defined dose-response. Ideal for studies requiring sustained target engagement and specific ADAM17 inhibition.

Molecular Formula C17H22N2O5S2
Molecular Weight 398.5 g/mol
Cat. No. B1682966
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameTMI-1
Synonyms4-((4-(2-butynyloxy)phenyl)sulfonyl)-N-hydroxy-2,2-dimethyl-(3S)thiomorpholinecarboxamide
apratastat
TMI 005
TMI-005
TMI-1
Molecular FormulaC17H22N2O5S2
Molecular Weight398.5 g/mol
Structural Identifiers
SMILESCC#CCOC1=CC=C(C=C1)S(=O)(=O)N2CCSC(C2C(=O)NO)(C)C
InChIInChI=1S/C17H22N2O5S2/c1-4-5-11-24-13-6-8-14(9-7-13)26(22,23)19-10-12-25-17(2,3)15(19)16(20)18-21/h6-9,15,21H,10-12H2,1-3H3,(H,18,20)/t15-/m0/s1
InChIKeyCVZIHNYAZLXRRS-HNNXBMFYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Structure & Identifiers


Interactive Chemical Structure Model





TMI-1 (WAY-171318): Baseline Characterization of a Dual ADAM17/MMP Inhibitor with Oral Bioavailability


TMI-1 (WAY-171318) is a thiomorpholine hydroxamate derivative that functions as a dual inhibitor of tumor necrosis factor-alpha converting enzyme (TACE/ADAM17) and multiple matrix metalloproteinases (MMPs) [1]. The compound exhibits nanomolar potency against a panel of ADAM and MMP enzymes, with a reported IC50 of 8.4 nM for ADAM17 in cell-free enzymatic assays . TMI-1 is orally bioavailable and has demonstrated efficacy in preclinical models of rheumatoid arthritis and cancer . The compound's hydroxamate zinc-binding group coordinates the catalytic zinc ion of these metalloproteases, thereby inhibiting proteolytic shedding of membrane-bound TNF-α and other substrates [1].

Why Generic Substitution of TMI-1 Fails: Differentiated Potency, Kinetics, and Selectivity Profile


Substitution of TMI-1 with alternative ADAM17 inhibitors or broad-spectrum MMP inhibitors is not scientifically equivalent due to three key differentiators: (1) the compound's unique slow-binding kinetics against ADAM17 conferring sustained target engagement [1], (2) its differential potency profile across MMP subtypes enabling tissue-specific inhibition patterns [2], and (3) its demonstrated oral bioavailability enabling in vivo efficacy without requiring parenteral administration [3]. Unlike many ADAM inhibitors that lack in vivo validation, TMI-1 has been rigorously characterized in both prophylactic and therapeutic collagen-induced arthritis models with quantifiable dose-response relationships [3]. These properties collectively preclude simple interchange with other ADAM/MMP inhibitors.

TMI-1 Product-Specific Quantitative Evidence Guide: Comparator-Based Differentiation Data


TMI-1 vs. GM6001 and TAPI-2: Potency and Slow-Binding Kinetics for ADAM17

In a comparative analysis of four ADAM inhibitors (TMI-1, GM6001, GW9471, TAPI-2) using a fluorescent FRET substrate, TMI-1 exhibited the tightest binding among all tested compounds, with an IC50 of 2.1 ± 0.3 nM against ADAM17 [1]. Critically, TMI-1 was the only compound to display slow-binding inhibition kinetics against ADAM17, characterized by time-dependent onset of inhibition [1][2]. This kinetic property is not observed with GM6001 or TAPI-2.

ADAM17 inhibition Slow-binding kinetics Fluorescent substrate assay

TMI-1 Differential Selectivity Profile: ADAM Family Ki Values

TMI-1 exhibits a distinct Ki profile across the ADAM family: ADAM17 (Ki = 0.079 nM), ADAM12 (Ki = 1.8 nM), ADAM10 (Ki = 16 nM), and ADAM8 (Ki = 21 nM) [1]. This represents a 264-fold selectivity window for ADAM17 over ADAM8, and a 20-fold selectivity over ADAM10 [1]. In contrast, the comparator TAPI-2 shows poor inhibition of ADAM10 due to solvation and conformational constraints [2].

ADAM selectivity Ki determination Protease inhibitor panel

TMI-1 In Vivo Efficacy: Dose-Dependent Reduction of Arthritis Severity

In a mouse prophylactic collagen-induced arthritis (CIA) model, TMI-1 administered orally twice daily (b.i.d.) at doses of 5, 10, and 20 mg/kg significantly reduced clinical severity scores in a dose-dependent manner [1]. The compound also demonstrated efficacy in a therapeutic CIA model at 100 mg/kg p.o. b.i.d. [1]. In comparison, many ADAM17 inhibitors lack robust in vivo efficacy data or require higher doses due to poor oral bioavailability .

Collagen-induced arthritis In vivo efficacy Oral bioavailability

TMI-1 Tumor-Selective Cytotoxicity: Broad-Spectrum Activity Across Cancer Cell Lines

TMI-1 demonstrates selective cytotoxicity against a panel of 34 out of 40 tumor cell lines from various origins, with ED50 values ranging from 0.6 µM to 12.5 µM [1]. In contrast, non-malignant cells remained resistant even at high concentrations [1]. This tumor-selective profile is unique among thiomorpholine hydroxamates and distinguishes TMI-1 from conventional cytotoxic chemotherapeutics that lack such selectivity [1][2].

Tumor selectivity Cytotoxicity panel Cancer stem cells

TMI-1 In Vivo TNF-α Suppression: LPS-Induced Model

In an acute lipopolysaccharide (LPS)-induced mouse model of inflammation, TMI-1 suppressed TNF-α production with an ED50 of 5 mg/kg following oral administration [1]. This in vivo pharmacodynamic response validates the compound's ability to engage its target (ADAM17) and reduce systemic TNF-α levels at pharmacologically relevant doses [2].

TNF-α inhibition LPS challenge In vivo pharmacodynamics

TMI-1 Ex Vivo TNF-α Inhibition in Rheumatoid Arthritis Synovium

TMI-1 potently inhibits TNF-α secretion in ex vivo synovial tissue explants obtained from rheumatoid arthritis patients, with an IC50 of less than 100 nM [1]. Critically, this inhibition occurs without affecting TNF-α mRNA expression, confirming a post-translational mechanism consistent with ADAM17 inhibition [2]. This ex vivo efficacy in diseased human tissue distinguishes TMI-1 from inhibitors lacking such clinically relevant validation.

Ex vivo efficacy Synovial tissue Rheumatoid arthritis

TMI-1 Optimal Research and Industrial Application Scenarios: Evidence-Based Selection Criteria


Preclinical Rheumatoid Arthritis Research Requiring Oral In Vivo Efficacy

TMI-1 is optimally deployed in preclinical rheumatoid arthritis studies where oral administration and in vivo efficacy are required. The compound's demonstrated dose-dependent reduction of clinical severity scores in both prophylactic (5-20 mg/kg p.o. b.i.d.) and therapeutic (100 mg/kg p.o. b.i.d.) collagen-induced arthritis models [1] provides a validated dosing regimen for investigators. Its ability to inhibit TNF-α secretion in ex vivo human RA synovium (IC50 < 100 nM) [2] further supports its relevance for translational studies.

Cancer Research Targeting ADAM17-Dependent Tumor Progression

TMI-1 is particularly suited for oncology research programs investigating ADAM17-mediated tumor progression, given its tumor-selective cytotoxic activity across 85% of tested cancer cell lines (34/40 lines, ED50: 0.6-12.5 µM) [3]. The compound's selectivity for malignant cells over non-malignant cells [3] makes it valuable for studies exploring therapeutic windows. Additionally, its caspase-dependent apoptosis induction in triple-negative and ERBB2-overexpressing breast cancer lines [4] supports its use in targeted breast cancer research.

Inflammation Research Utilizing ADAM17 Slow-Binding Kinetics

For researchers investigating prolonged target engagement or studying the pharmacodynamics of metalloprotease inhibition, TMI-1's unique slow-binding kinetics against ADAM17 (Ki = 0.079 nM) [5] offer a distinct advantage over rapidly reversible inhibitors like GM6001 or TAPI-2. The compound's in vivo TNF-α suppression (ED50 = 5 mg/kg p.o. in LPS model) [2] validates its utility in acute and chronic inflammation models where sustained inhibition of TNF-α shedding is desired.

Selective ADAM17 Inhibition Studies Requiring Minimized ADAM10 Cross-Reactivity

TMI-1 is the appropriate choice for studies requiring ADAM17 inhibition while minimizing ADAM10 suppression, as evidenced by its 20-fold selectivity for ADAM17 (Ki = 0.079 nM) over ADAM10 (Ki = 16 nM) [5]. This selectivity profile mitigates potential Notch pathway disruption associated with ADAM10 inhibition. In contrast, compounds like TAPI-2 exhibit poor ADAM10 inhibition due to structural constraints [6], but TMI-1 provides a cleaner pharmacological tool for dissecting ADAM17-specific functions.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

30 linked technical documents
Explore Hub


Quote Request

Request a Quote for TMI-1

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.